Ethyl 2-bromo-5-chloronicotinate

Descripción

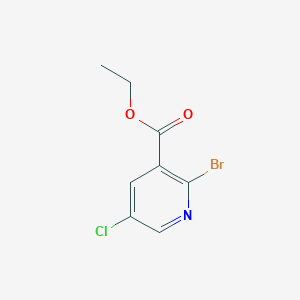

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-bromo-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCKWFAFUYIEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673285 | |

| Record name | Ethyl 2-bromo-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214337-49-1 | |

| Record name | Ethyl 2-bromo-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction of the Ester Group:

The ethyl ester group can be reduced to a primary alcohol, yielding (2-bromo-5-chloropyridin-3-yl)methanol (B591539). This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters unless activated. googleapis.com

Reaction Scheme: Ethyl 2-bromo-5-chloronicotinate + Reducing Agent → (2-bromo-5-chloropyridin-3-yl)methanol

Reduction of the Pyridine Ring Catalytic Hydrogenation :

Catalytic hydrogenation of the pyridine (B92270) ring can lead to the corresponding piperidine (B6355638) derivative. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com The hydrogenation of the aromatic ring is a thermodynamically favorable process that results in a saturated heterocyclic system. libretexts.org

During catalytic hydrogenation, dehalogenation (removal of the bromine and/or chlorine atoms) can be a significant side reaction, leading to a mixture of products. The relative rates of ring reduction and dehalogenation depend on the catalyst, solvent, and reaction conditions.

Reaction Scheme (Potential Products):

Ethyl 5-chloro-2-bromopiperidine-3-carboxylate (Ring reduction)

Ethyl 2-bromo-5-chloropiperidine-3-carboxylate (Ring reduction)

Ethyl 5-chloronicotinate (B8429512) (Debromination)

Ethyl 2-bromonicotinate (Dechlorination)

Ethyl nicotinate (B505614) (Complete dehalogenation)

Ethyl piperidine-3-carboxylate (Complete reduction and dehalogenation)

Due to a lack of specific experimental data for Ethyl 2-bromo-5-chloronicotinate, the following table presents representative conditions for the reduction of related ester and pyridine functionalities.

Representative Reduction Reactions of Related Compounds

| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Product | Observations | Reference |

| Ester Reduction | General Ester | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Primary Alcohol | Standard method for ester reduction. googleapis.com | |

| Catalytic Hydrogenation | Alkene | H₂ / Pd, Pt, or Ni | Ethanol, Acetic Acid | Alkane | General method for saturation of double bonds. libretexts.orgyoutube.com |

Chemical Transformations and Reactivity of Ethyl 2 Bromo 5 Chloronicotinate

Strategies for Halogen Functionalization

The distinct electronic environments of the bromine and chlorine atoms on the pyridine (B92270) ring of ethyl 2-bromo-5-chloronicotinate allow for selective reactions at these positions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic halides. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The success of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

In the case of dihalogenated pyridines, the position of the halogen atom relative to the nitrogen atom and other substituents significantly influences its reactivity towards nucleophiles. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack than those at the 3- and 5-positions due to the electron-withdrawing nature of the ring nitrogen.

For this compound, the bromine atom is at the more activated 2-position, making it the primary site for nucleophilic displacement. The chlorine atom at the 5-position is comparatively less reactive. This differential reactivity allows for selective functionalization. For instance, reaction with a nucleophile would preferentially displace the bromide.

A related compound, 5-bromo-2-fluoropyrimidine, demonstrates this principle where the more activated fluoride (B91410) at the 2-position undergoes nucleophilic aromatic substitution. ossila.com This highlights the general trend of higher reactivity for halogens at the 2-position in such heterocyclic systems.

Halogen exchange reactions provide a pathway to introduce different halogen atoms into the molecule, which can be useful for tuning reactivity in subsequent steps. While specific examples for this compound are not extensively documented in readily available literature, the principles of such transformations are well-established for similar halogenated heterocycles. These reactions typically involve treatment with a halide source, often in the presence of a catalyst or under conditions that favor the displacement of one halogen for another based on factors like bond strength and lattice energy of the resulting salt.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, nickel, and cobalt, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, again leveraging the different reactivities of the C-Br and C-Cl bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is a prominent example. organic-chemistry.orgharvard.edu

The general mechanism of the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu A key feature is the relative reactivity of the halides, which typically follows the order I > Br > OTf > Cl. harvard.edu

This reactivity difference is exploited in the selective functionalization of this compound. The more reactive C-Br bond can be selectively coupled under conditions that leave the C-Cl bond intact. For example, a Suzuki coupling with an arylboronic acid would be expected to occur preferentially at the 2-position.

A study on the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids using a Pd(PPh₃)₄ catalyst demonstrates the utility of palladium catalysis in coupling reactions involving bromo-substituted heterocycles. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Ethyl 2-aryl-5-chloronicotinate |

The Negishi coupling, which utilizes organozinc reagents, offers an alternative palladium-catalyzed method. Similar to the Suzuki reaction, the reactivity of the halide dictates the site of coupling, allowing for selective transformations of dihalogenated substrates.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysis can often facilitate the coupling of less reactive chlorides, which can be challenging for some palladium systems. nih.gov

In the context of this compound, nickel catalysis provides a powerful method for forming new C-C bonds. For example, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated, showcasing the ability of nickel to activate C-Cl bonds on the pyridine ring. nih.gov This suggests that after a selective palladium-catalyzed reaction at the C-Br bond, a subsequent nickel-catalyzed coupling could be employed to functionalize the C-Cl bond.

A study on the nickel-catalyzed monofluoroalkylation of aryl bromides also highlights the utility of nickel in coupling reactions involving halogenated aromatic compounds. nih.gov

Table 2: Potential Sequential Cross-Coupling Strategy

| Step | Reaction | Catalyst | Reactant | Product |

| 1 | Suzuki Coupling | Palladium | Arylboronic Acid | Ethyl 2-aryl-5-chloronicotinate |

| 2 | Negishi or Kumada Coupling | Nickel | Alkyl Grignard or Organozinc | Ethyl 2-aryl-5-alkylnicotinate |

Cobalt catalysis is a growing field in cross-coupling chemistry, offering unique reactivity profiles. While specific applications of cobalt-catalyzed reactions with this compound are less commonly reported, the general principles suggest its potential utility. Cobalt catalysts can participate in a variety of coupling reactions, including those involving Grignard reagents and other organometallics. The distinct electronic properties of cobalt compared to palladium and nickel can lead to different substrate scope and functional group tolerance.

Directed Metalation and Organometallic Functionalization

The presence of halogen atoms and the nitrogen atom within the pyridine ring of this compound significantly influences its reactivity towards organometallic reagents. Directed metalation, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, offers a key strategy for modifying this scaffold.

Lithiation and Transmetalation Strategies

The lithiation of halogenated pyridines is a well-established method for generating reactive organolithium intermediates. In the case of this compound, the regioselectivity of the lithiation is a critical consideration. The reaction of 2-chloropyridine (B119429) with organolithium reagents can sometimes lead to nucleophilic addition rather than deprotonation. However, the use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA), can promote exclusive ortho-metalation. For instance, the use of a BuLi-LiDMAE (2-dimethylaminoethanol) superbase has been shown to induce an unprecedented regioselective C-6 lithiation of 2-chloropyridine. nih.gov

While specific studies on the directed lithiation of this compound are not extensively documented in publicly available literature, general principles of directed ortho-metalation (DoM) can be applied. The pyridine nitrogen can direct lithiation to the C-6 position. However, the presence of the bromo and chloro substituents, as well as the ethyl ester group, can influence the site of deprotonation. The relative directing ability of these groups and the reaction conditions employed would ultimately determine the regiochemical outcome.

Once formed, the lithiated intermediate can undergo transmetalation with various metal salts to generate more stable and often more selective organometallic reagents.

Zincation and Magnesiation Methodologies

The transmetalation of lithiated pyridines with zinc or magnesium salts is a common strategy to produce organozinc and organomagnesium reagents, which are valuable in cross-coupling reactions. For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) followed by transmetalation with arylmagnesium halides has been utilized to generate 3,4-pyridyne intermediates. nih.govresearchgate.net This highlights the potential for generating reactive intermediates from halogenated pyridines.

While direct experimental data for the zincation and magnesiation of this compound is scarce, related transformations on similar substrates provide insight. The regioselective metalation of functionalized pyridines using magnesium and zinc bases is a known strategy. nih.govresearchgate.net These organometallic intermediates can then participate in a variety of subsequent reactions, offering a pathway to introduce new functional groups onto the pyridine ring.

Table 1: Key Metalation and Transmetalation Strategies for Pyridine Derivatives This table is generated based on general principles and examples from related pyridine chemistry, as direct data for this compound is limited.

| Reagent System | Potential Transformation on this compound | Expected Intermediate | Potential Subsequent Reactions |

| n-BuLi / THF, -78°C | Lithiation | Lithiated pyridine intermediate | Quenching with electrophiles, Transmetalation |

| LDA / THF, -78°C | Directed ortho-metalation | 6-Lithio-2-bromo-5-chloronicotinate | Functionalization at C-6 |

| Lithiated Intermediate + ZnCl₂ | Transmetalation | Organozinc reagent | Negishi coupling |

| Lithiated Intermediate + MgBr₂ | Transmetalation | Grignard reagent | Kumada coupling |

Other Significant Derivatization Reactions

Beyond metalation-based strategies, the halogen and ester functionalities of this compound provide handles for a variety of other important chemical transformations.

Amination Reactions

The introduction of nitrogen-containing substituents onto the pyridine ring can be achieved through amination reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. This reaction has been successfully applied to the amination of 2-bromopyridines with a variety of volatile primary and secondary amines in sealed tubes. nih.gov The choice of palladium precatalyst and phosphine (B1218219) ligand is crucial for achieving high yields and good selectivity. nih.gov

Given the presence of both a bromo and a chloro substituent, the relative reactivity of these two halogens under Buchwald-Hartwig conditions is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity could potentially allow for selective amination at the C-2 position of this compound.

Table 2: Representative Buchwald-Hartwig Amination Conditions for 2-Bromopyridines

| Amine Type | Catalyst System | Base | Solvent | Potential Product from this compound |

| Primary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Ethyl 2-(alkyl/arylamino)-5-chloronicotinate |

| Secondary Amine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | Ethyl 2-(dialkyl/diaryl)amino-5-chloronicotinate |

Hydrolysis and Ester Modification

The ethyl ester group of the title compound can be readily modified through hydrolysis. This reaction, typically carried out under acidic or basic conditions, cleaves the ester bond to yield the corresponding carboxylic acid. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process that goes to completion.

The resulting 2-bromo-5-chloronicotinic acid can then serve as a precursor for a variety of other derivatives. For example, it can be converted to amides, thioamides, and other esters through standard carboxylic acid derivatization techniques.

Alkylation Reactions

The introduction of alkyl or aryl groups onto the pyridine ring can be achieved through various cross-coupling reactions. The Sonogashira coupling, which involves the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent method for forming C-C bonds under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be applied to this compound to introduce alkynyl substituents, likely at the more reactive C-2 position.

Similarly, the Suzuki coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, offers another versatile method for C-C bond formation. nih.gov This would allow for the introduction of a wide range of aryl and vinyl groups. The relative reactivity of the C-Br and C-Cl bonds would again play a crucial role in determining the site of functionalization.

Table 3: Potential Cross-Coupling Reactions for Alkylation/Arylation

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Ethyl 2-(alkynyl)-5-chloronicotinate |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Ethyl 2-(aryl)-5-chloronicotinate |

Oxidation and Reduction Reactions

The reactivity of this compound in oxidation and reduction reactions is primarily centered around the pyridine ring and the ethyl ester functional group. The presence of two different halogen substituents on the electron-deficient pyridine ring, along with the ester group, influences the regioselectivity and feasibility of these transformations.

Oxidation Reactions

The most common oxidation reaction for pyridine and its derivatives involves the formation of an N-oxide at the pyridine nitrogen atom. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. The N-oxidation of the pyridine ring increases the electron density of the ring system, which can, in turn, modify its reactivity in subsequent reactions.

For this compound, the nitrogen atom is susceptible to oxidation to form this compound N-oxide. This reaction is generally chemoselective for the nitrogen atom due to its basicity, leaving the ester and halo-substituents intact under controlled conditions. The general transformation is depicted below:

Reaction Scheme: this compound + Oxidizing Agent → this compound N-oxide

Detailed research findings on the direct oxidation of this compound are not extensively reported in publicly available literature. However, studies on similar halopyridines provide insight into the expected reaction conditions and outcomes. For instance, the oxidation of 2-chloropyridine to its corresponding N-oxide has been successfully demonstrated. dcu.ie Continuous flow microreactor technology using hydrogen peroxide as the oxidant in the presence of a titanium silicalite (TS-1) catalyst has also been shown to be effective for the N-oxidation of a variety of pyridine derivatives, accommodating both electron-donating and electron-withdrawing groups. organic-chemistry.org

Representative N-Oxidation of a Halopyridine Derivative

| Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Chloropyridine | Peracetic Acid (in situ from H₂O₂/Acetic Acid) | Acetic Acid | 70-80 | 2-Chloropyridine N-oxide | Not specified | google.com |

| Pyridine Derivatives | H₂O₂ / TS-1 | Methanol | Not specified | Pyridine N-oxide Derivatives | up to 99 | organic-chemistry.org |

Reduction Reactions

The reduction of this compound can proceed via two main pathways: the reduction of the ethyl ester group or the reduction of the pyridine ring. The choice of reducing agent and reaction conditions determines the outcome.

Applications in Advanced Organic Synthesis and Chemical Biology

As a Core Scaffold in Medicinal Chemistry Research

The pyridine (B92270) ring is a well-established "privileged scaffold" in drug design, appearing in numerous natural products and FDA-approved drugs. mdpi.com The strategic placement of bromo, chloro, and ester functional groups on the ethyl 2-bromo-5-chloronicotinate molecule enhances its utility, allowing for controlled, site-selective modifications to build libraries of potential therapeutic agents. bldpharm.commdpi.com

Design of Inhibitor Chemotypes and Drug Leads

The structure of this compound is ideal for the development of novel inhibitor chemotypes. The bromo and chloro substituents serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl, alkyl, or amino groups. This facilitates the exploration of the chemical space around the pyridine core to identify potent and selective interactions with biological targets. The isatin (B1672199) motif, for example, is a privileged scaffold for developing kinase inhibitors, and similar halogenated building blocks are crucial in synthesizing such complex molecules. nih.gov The development of small molecules targeting enzymes like VEGFR-2 often relies on isatin-based scaffolds, which can be constructed using intermediates with similar reactivity to this compound. nih.gov

Table 1: Potential Transformations for Inhibitor Design

| Reactive Site | Potential Reaction | Introduced Moiety |

|---|---|---|

| C2-Bromo | Suzuki Coupling | Aryl, Heteroaryl |

| C2-Bromo | Buchwald-Hartwig Amination | Amines, Amides |

| C5-Chloro | Nucleophilic Aromatic Substitution | Alkoxides, Thiolates |

Scaffold Hopping Strategies in Drug Discovery

Scaffold hopping is a key strategy in medicinal chemistry used to identify new molecular cores that retain the biological activity of a known active compound but possess a different structural backbone. nih.gov This approach aims to discover novel intellectual property, improve pharmacokinetic properties, or escape from known toxicities associated with the original scaffold. nih.gov

This compound and similar pyridine derivatives are valuable reagents in this process. By replacing a core structure (e.g., a phenyl or pyrimidine (B1678525) ring) in a known inhibitor with the 5-chloronicotinate (B8429512) scaffold, chemists can generate new classes of compounds. nih.gov The spatial arrangement of substituents on the pyridine ring can mimic the pharmacophore of the original molecule while introducing novel structural features. nih.gov For instance, a research program might hop from a 2-aminopyrimidine (B69317) core to a substituted pyridine to develop new anti-biofilm agents. nih.gov This strategy has proven successful in identifying preclinical candidates with improved properties like solubility.

Precursor for Bioactive Heterocyclic Compounds

The reactivity of this compound makes it an excellent starting material for synthesizing more complex, bioactive heterocyclic systems. The bromo and chloro groups can be selectively manipulated to build fused ring systems or to link the pyridine core to other heterocycles. For example, derivatives of 2-bromo-5-chloroaniline, a closely related compound, are used to synthesize quinoxalinone cores through intramolecular cyclization reactions. chemicalbook.com Similarly, this compound can be envisioned as a precursor for various fused pyridines, thiazolopyridines, or other systems found in compounds with reported antiproliferative, analgesic, and antibacterial activities. nih.gov

Building Block in Agrochemical Research

The pyridine nucleus is a common feature in many modern agrochemicals. This compound and its isomers serve as important intermediates in the synthesis of herbicides and pesticides. americanelements.combldpharm.comchemimpex.com The related compound, Methyl 5-bromo-2-chloronicotinate, is explicitly noted for its role in creating agrochemicals that contribute to crop protection and improved yields. chemimpex.com The dual halogenation allows for the sequential introduction of different functional groups, enabling the fine-tuning of a molecule's biological activity against specific pests or weeds while aiming for low toxicity in crops.

Synthesis of Functional Materials and Fine Chemicals

Beyond life sciences, this compound is a building block for functional materials and fine chemicals. bldpharm.combldpharm.com Bipyridine units, which can be synthesized from this precursor, are fundamental ligands in coordination chemistry and are used to create materials with specific photophysical or catalytic properties. researchgate.netorganic-chemistry.org Quinoline-based structures, also accessible from such precursors, are known to have applications in organic light-emitting diodes (OLEDs) and as molecular probes due to their luminescent properties. nih.gov The compound's utility extends to being a key intermediate for various organic compounds where a substituted pyridine ring is required. bldpharm.com

Precursor for Poly-Heterocyclic Systems (e.g., Bipyridines, Quinolines)

The synthesis of complex heterocyclic systems is a cornerstone of modern organic chemistry, and this compound provides a reliable entry point for several important classes of compounds.

Bipyridines: Symmetrically and asymmetrically substituted 2,2'-bipyridines are crucial ligands in catalysis and materials science. The bromine at the 2-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.org By reacting the pyridine with an organozinc reagent derived from another pyridine, substituted bipyridines can be formed efficiently. researchgate.netorganic-chemistry.org

Quinolines: Quinolines are another class of N-based heterocycles with significant applications in both materials and medicinal chemistry. nih.govorganic-chemistry.org While direct synthesis of a fused quinoline (B57606) from this specific starting material requires multiple steps, its functional groups allow it to be incorporated into larger structures that can then undergo intramolecular cyclization to form quinoline or quinoline-like systems. For instance, the ester can be converted to other functional groups that participate in ring-closing reactions with a substituent introduced at the 2-position via cross-coupling.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 5-bromo-2-chloronicotinate |

| 2-bromo-5-chloroaniline |

| Isatin |

| 2-aminopyrimidine |

| Quinoxalinone |

| 2,2'-bipyridine |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

¹H and ¹³C NMR Analysis

¹H (proton) NMR spectroscopy would provide information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the ethyl group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly insightful for confirming the substitution pattern.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the carbonyl carbon of the ester group.

Advanced NMR Methods

To definitively assign all proton and carbon signals, especially for the substituted pyridine ring, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These experiments reveal proton-proton and proton-carbon correlations, allowing for an unambiguous assembly of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy

An IR spectrum of Ethyl 2-bromo-5-chloronicotinate would be expected to display characteristic absorption bands. Key absorptions would include the C=O stretching vibration of the ester functional group, typically found in the region of 1700-1750 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the ethyl group, as well as C-Cl and C-Br stretching vibrations at lower frequencies, would be anticipated.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. The pyridine ring vibrations would be expected to produce characteristic signals in the Raman spectrum.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass and, consequently, its molecular formula (C₈H₇BrClNO₂). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the loss of fragments such as the ethoxy group or the bromine and chlorine atoms.

Until such data is made publicly available by researchers, a detailed and verified spectroscopic characterization of this compound cannot be compiled.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the analysis of reaction mixtures, for purity assessment, and for the identification of compounds.

In the context of this compound, LC-MS is primarily used to verify the presence of the desired product and to identify any impurities or byproducts from the synthesis. A typical analysis involves dissolving a small sample of the crude or purified product in a suitable solvent and injecting it into the LC-MS system.

Chromatographic Separation:

A reversed-phase C18 column is commonly employed for the separation of moderately polar compounds like nicotinic acid esters. The mobile phase often consists of a gradient mixture of water (frequently containing a small amount of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.

Mass Spectrometric Detection:

Following separation by the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, as it typically produces the protonated molecule [M+H]+ with minimal fragmentation. For this compound, which has a molecular weight of 263.5 g/mol , the expected ion in positive ESI mode would be observed at an m/z (mass-to-charge ratio) corresponding to the protonated molecule. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be a key identifier.

For related carboxylic acids, derivatization may be employed to enhance their retention on reversed-phase columns and to increase their ionization efficiency for mass spectrometric detection. nih.gov For instance, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be effective for the analysis of carboxylic acids. nih.govresearchgate.net

A hypothetical LC-MS analysis of a sample containing this compound is summarized in the table below.

| Retention Time (min) | Observed m/z ([M+H]+) | Isotopic Pattern | Tentative Assignment |

| 5.8 | 264.9, 266.9, 268.9 | Consistent with C₈H₈BrClNO₂ | This compound |

| 4.2 | 186.1 | - | Starting material/impurity |

| 6.5 | 296.9, 298.9, 300.9 | Consistent with C₉H₁₀BrClNO₃ | Possible byproduct |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard resolution mass spectrometry, HRMS instruments can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound from its measured mass.

For this compound (C₈H₇BrClNO₂), the theoretical monoisotopic mass of the protonated molecule ([M+H]+) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the assigned structure.

The analysis of brominated compounds by HRMS is a well-established method. researchgate.netnih.gov The distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in the confirmation of the elemental composition.

Below is a table illustrating the theoretical and a hypothetical experimental HRMS result for this compound.

| Molecular Formula | Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| C₈H₇BrClNO₂ | [M+H]+ | 263.9476 | 263.9479 | 1.1 |

X-ray Crystallography for Solid-State Structure Determination (as applied to related derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a single crystal of sufficient quality for X-ray diffraction analysis can be challenging, the resulting structural information is unparalleled. It provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

The general procedure for X-ray crystallography involves:

Crystallization: Growing single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: Mounting a suitable crystal on a diffractometer and irradiating it with X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined and refined to produce a final structural model.

A hypothetical set of crystallographic data for a derivative of this compound is presented in the table below, based on data for related structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 11.1 |

| c (Å) | 14.0 |

| β (°) | 92.8 |

| Volume (ų) | 1168 |

| Z | 4 |

| R-factor | 0.045 |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies for Molecular Properties

No specific Density Functional Theory (DFT) or Hartree-Fock (HF) calculations for Ethyl 2-bromo-5-chloronicotinate have been reported in the surveyed literature. Such studies would typically provide valuable information on the molecule's electronic distribution, stability, and reactivity.

There are no available DFT studies focused on this compound.

There are no available studies that employ Hartree-Fock methods to analyze this compound.

Molecular Geometry Optimization and Conformer Analysis

Without dedicated computational studies, the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles for this compound, has not been determined and reported. Conformer analysis, which would identify the most stable three-dimensional arrangements of the molecule, is also absent from the literature.

Vibrational Spectra Analysis and Potential Energy Distribution (PED)

A vibrational analysis, which would assign calculated vibrational frequencies to specific molecular motions (stretching, bending, etc.), has not been published for this compound. Consequently, there is no Potential Energy Distribution (PED) analysis available to characterize the nature of these vibrational modes.

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO)

The electronic structure of this compound, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been a subject of published research. These descriptors are crucial for understanding the molecule's reactivity, including its electrophilic and nucleophilic sites.

Prediction of Regioselectivity and Reaction Mechanisms

While this compound is used in chemical reactions, there are no theoretical studies that predict the regioselectivity of its reactions or elucidate its reaction mechanisms from a computational standpoint.

Molecular Dynamics Simulations

A comprehensive search of scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for investigating the conformational dynamics, interaction profiles, and solvent effects of small molecules, this particular substituted nicotinate (B505614) has not been the subject of such detailed computational investigation in published research to date.

Molecular dynamics simulations of related heterocyclic compounds, such as nicotinamide (B372718) derivatives, have been employed to explore their binding modes with biological targets like receptors and enzymes. nih.gov These studies often involve creating a system that includes the ligand and the protein in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of every atom over time based on a force field, providing insights into the stability of the ligand-protein complex, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes induced by binding. nih.govnih.gov

For instance, research on other nicotinamide derivatives has utilized MD simulations to understand their potential as inhibitors of enzymes like VEGFR-2. nih.gov Such studies typically analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the system, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of specific interactions over the simulation time.

Although no direct data exists for this compound, a hypothetical MD simulation study would likely investigate its conformational preferences, the rotational barrier of the ethyl ester group, and its interaction with surrounding solvent molecules. If a biological target were identified, simulations could elucidate its binding mechanism and affinity. However, without experimental or theoretical studies on this specific compound, any discussion of its dynamic behavior remains speculative. The lack of published research in this area indicates a potential opportunity for future computational studies to characterize the molecular dynamics of this and other halogenated nicotinates.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. Future research should prioritize the replacement of traditional, often hazardous, synthetic protocols for ethyl 2-bromo-5-chloronicotinate with greener alternatives.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.net Exploring microwave-assisted routes for the synthesis and functionalization of the parent compound could lead to more efficient and sustainable processes.

Alternative and Safer Solvents: Research into the use of greener solvents, such as ionic liquids or water-based systems, can mitigate the environmental impact associated with volatile and toxic organic solvents often used in traditional pyridine (B92270) synthesis. acs.org The development of solvent-free reaction conditions is another promising avenue. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, adhering to the principles of atom economy and reducing waste. acs.org Designing novel MCRs for the synthesis of functionalized this compound derivatives from simple and readily available starting materials is a key area for future exploration.

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net The adaptation of synthetic routes for this compound to flow chemistry systems could lead to more efficient and cost-effective large-scale production. acs.org

Exploration of Novel Catalytic Systems

The discovery and application of new catalytic systems are paramount for developing more efficient and selective transformations involving this compound.

Future research should focus on:

Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established in pyridine chemistry, there is scope for exploring other transition metals like rhodium and copper for novel C-H activation and functionalization reactions on the pyridine ring of this compound. nih.govrsc.org The development of more active and robust catalyst systems, potentially with lower catalyst loadings, remains a significant goal. nih.gov

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for mild and selective chemical transformations. acs.orgwhiterose.ac.uk Investigating photocatalytic methods for the functionalization of this compound could provide access to novel derivatives under environmentally friendly conditions.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.govpharmacy180.com Exploring enzymatic approaches, such as the use of nitrilases for the synthesis of the nicotinic acid precursor or other enzymes for stereoselective functionalization, could lead to more sustainable and efficient synthetic routes. nih.govpharmacy180.com

Advanced Functionalization for Enhanced Chemical Properties

The strategic introduction of new functional groups onto the this compound scaffold can lead to derivatives with enhanced chemical and biological properties.

Key areas for future research include:

C-H Activation: Direct C-H functionalization is a powerful strategy for modifying the pyridine ring without the need for pre-functionalized starting materials. nih.gov Developing methods for the selective C-H activation at various positions of the this compound ring would enable the introduction of a wide range of substituents.

Late-Stage Functionalization (LSF): LSF techniques are crucial for the efficient diversification of complex molecules. nih.govnih.gov Applying LSF strategies to this compound would allow for the rapid generation of analogues with diverse properties, which is particularly valuable in drug discovery programs.

Derivatization of Existing Functional Groups: The bromo, chloro, and ester functionalities on the parent molecule provide multiple handles for further chemical modification. Systematic exploration of reactions at these sites, such as Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the halogen positions, and amidation or reduction of the ester group, will lead to a vast array of new derivatives.

High-Throughput Synthesis and Combinatorial Chemistry

To efficiently explore the chemical space around this compound, high-throughput synthesis and combinatorial chemistry approaches are essential.

Future research should aim to:

Develop Automated Synthesis Platforms: The design and implementation of automated synthesis platforms can significantly accelerate the generation of libraries of this compound derivatives. nih.govnih.govnih.gov

Utilize Solid-Phase and Solution-Phase Combinatorial Synthesis: Both solid-phase and solution-phase combinatorial techniques can be employed to create large and diverse libraries of compounds for screening. acs.org The Kröhnke pyridine synthesis is one such method that is well-suited for combinatorial applications. acs.org

Integrate Synthesis with High-Throughput Screening: Coupling high-throughput synthesis with rapid biological or material property screening will enable the efficient identification of lead compounds with desired activities.

In-depth Chemoinformatics and Structure-Activity Relationship (SAR) Studies

Computational approaches are invaluable for guiding the design and optimization of new this compound derivatives.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to establish correlations between the structural features of this compound analogues and their biological activities or chemical properties. nih.gov This can guide the design of more potent and selective compounds.

In Silico Screening and Molecular Docking: Virtual screening of compound libraries against biological targets can help to prioritize molecules for synthesis and experimental testing. whiterose.ac.ukfums.ac.irdntb.gov.ua Molecular docking studies can provide insights into the binding modes of these derivatives with their targets.

Chemoinformatics Analysis: The application of chemoinformatics tools can aid in the analysis of large datasets of compounds, helping to identify trends in structure-activity relationships and to design new molecules with improved properties.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-bromo-5-chloronicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential halogenation and esterification of nicotinic acid derivatives. For example, bromination at the 2-position of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) in polar solvents like DMF, followed by chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂). Esterification with ethanol under acidic or basic conditions finalizes the structure. Optimization of temperature (0–25°C) and stoichiometric ratios of halogenating agents is critical to minimize side reactions (e.g., over-halogenation) and maximize yields (>70%) .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ester group integrity.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₈H₇BrClNO₂, MW 264.5 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL for refinement .

- HPLC-PDA : To assess purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions to synthesize complex heterocycles?

The bromine and chlorine substituents enable selective Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, the bromine at the 2-position can react with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives. The chlorine at the 5-position remains inert under these conditions, allowing sequential functionalization. Methodological optimization (e.g., ligand choice, solvent) is critical to avoid dehalogenation side reactions .

Q. How should researchers address discrepancies between spectroscopic data and computational models for this compound?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the ester group) or crystal packing interactions. To resolve these:

Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?

Structural modifications include:

- Amino group introduction : Reductive amination at the 6-position to improve solubility and target binding.

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid for ionic interactions with biological targets.

- Halogen replacement : Substituting chlorine with fluorine to modulate electronic effects and metabolic stability .

Q. What are the key limitations in current research on this compound, and how can they be addressed?

Current studies focus on synthesis and preliminary biological screening but lack:

- Mechanistic studies : Detailed investigations into its role in inhibiting enzymes (e.g., kinases) or disrupting protein-protein interactions.

- Toxicity profiling : Systematic in vitro/vivo assays to evaluate cytotoxicity and environmental impact. Future work should integrate computational docking, metabolomics, and high-throughput screening to bridge these gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.